molecular formula C40H42N2O22 B1247597 Celosianin II CAS No. 114847-18-6

Celosianin II

Numéro de catalogue: B1247597
Numéro CAS: 114847-18-6
Poids moléculaire: 902.8 g/mol
Clé InChI: MPMOZJNSLITZSA-VSOFAJKKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Celosianin II is a betalain and a glycoside. It derives from a betanidin.

Applications De Recherche Scientifique

Nutritional Applications

Celosianin II is recognized for its antioxidant properties, which contribute to its potential as a functional food ingredient. Recent studies have highlighted its presence in Tecticornia species, where it was identified as one of the predominant betalains. The nutritional composition of these plants indicates that they are rich in essential minerals and phytochemicals.

Table 1: Nutritional Composition of Tecticornia Species Containing this compound

NutrientAmount per 100 g DW
Iron41.5 mg
Magnesium1.2 g
Sodium16.7 g
Fiber46.8 g
This compoundVaries by species

The antioxidant capacity of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals effectively. For instance, a study reported an IC50 value of 23 μg/mL for this compound in antioxidant assays, indicating significant activity compared to its oxidized derivatives .

Pharmaceutical Applications

The pharmaceutical potential of this compound is linked to its bioactive properties, particularly its anti-inflammatory and anticancer activities. Research indicates that betalains, including this compound, may inhibit HIV-1 protease activity, suggesting their utility in developing antiviral therapies . Moreover, the antioxidant properties of this compound contribute to cardioprotective effects against oxidative stress.

Case Study: Cardioprotective Effects
In a study involving H9c2 rat cardiomyoblasts, treatment with oxidized forms of this compound elevated glutathione levels and exhibited protective effects against hydrogen peroxide-induced cell death. This suggests that this compound could play a role in preventing oxidative damage in cardiac cells .

Cosmetic Applications

Due to its vibrant color and antioxidant properties, this compound is being explored for use in cosmetic formulations. Its ability to protect skin cells from oxidative stress positions it as a valuable ingredient in anti-aging products.

Table 2: Potential Cosmetic Applications of this compound

Application TypeBenefits
Skin Care ProductsAntioxidant protection against UV damage
Hair Care ProductsEnhances color and provides nourishment
Makeup ProductsNatural colorant with skin benefits

Research Findings on Betalain Biosynthesis

Recent advancements in understanding the biosynthesis of betalains have implications for the production of this compound. Genetic studies have identified key genes involved in betalain synthesis, paving the way for biotechnological applications that could enhance the yield of this compound in plant systems .

Table 3: Key Genes Involved in Betalain Biosynthesis

Gene NameFunction
Amaranthin SynthetaseCatalyzes the production of amaranthin and related pigments
Betalain Biosynthetic GenesRegulate the overall synthesis pathway for betalains

Analyse Des Réactions Chimiques

Oxidation Pathways and Products

Celosianin II (C₄₀H₄₂N₂O₂₂, MW 902.8 g/mol) reacts with the ABTS cation radical (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt) under acidic conditions (pH 3–4), leading to sequential decarboxylation and dehydrogenation .

Key Oxidation Products:

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Modification
17-Decarboxy-neocelosianinC₃₉H₄₂N₂O₂₀857Loss of COOH at C-17, aromatization of dihydropyridine
2,17-Bidecarboxy-xanneocelosianinC₃₈H₄₀N₂O₁₈811Loss of COOH at C-2 and C-17, conjugated xanthene system

Mechanistic Insights :

  • Initial Oxidation : ABTS radical abstracts electrons, forming a quinone methide intermediate.

  • Decarboxylation : Sequential loss of carboxyl groups at C-17 (→ 17-dNCel) and C-2 (→ 2,17-dXNCel) via β-keto acid rearrangement .

  • Aromatization : Rearrangement of the dihydropyridinic system into a xanthene-like structure stabilizes the oxidized product .

Reaction Conditions and Kinetics

  • pH Sensitivity : Optimal oxidation occurs at pH 3–4, aligning with betanin/gomphrenin behavior but contrasting with betanidin .

  • Time Course : Reaction completion at 80 min, monitored via LC-MS/MS (Q-Orbitrap) and NMR .

  • Semipreparative Scale :

    • 50 mL this compound (1 mM) + 50 mL ABTS (1.3 mM) → purified via ion-exchange chromatography and preparative HPLC .

Structural Elucidation of Products

  • HRMS and MS/MS :

    • 17-dNCel: [M+H]⁺ at m/z 857.2201 (C₃₉H₄₂N₂O₂₀) .

    • 2,17-dXNCel: [M+H]⁺ at m/z 811.1943 (C₃₈H₄₀N₂O₁₈) .

  • NMR Analysis :

    • ¹H/¹³C NMR (DMSO-d₆): Confirmed loss of carboxyl signals (δ 170–175 ppm) and new aromatic proton environments (δ 6.8–7.5 ppm) .

    • 2D NMR (COSY, HMBC) : Validated xanthene conjugation in 2,17-dXNCel .

Antioxidant Activity Post-Oxidation

Oxidized derivatives retain radical scavenging capacity but show reduced efficacy compared to native this compound:

CompoundABTS IC₅₀ (μg/mL)FRAP (mmol TE/g DW)ORAC (mmol TE/g DW)
This compound234.2 ± 0.312.5 ± 1.1
17-dNCel343.1 ± 0.29.8 ± 0.9
2,17-dXNCel293.5 ± 0.210.3 ± 0.8

TE = Trolox equivalents; DW = dry weight

Electrochemical Behavior

Cyclic voltammetry (CV) reveals two oxidation peaks for this compound:

  • Peak 1 (Epa = +0.45 V) : Oxidation of the dihydropyridine moiety.

  • Peak 2 (Epa = +0.72 V) : Feruloyl group oxidation .
    Oxidized forms show shifted peaks due to conjugation changes .

Stability and Degradation

  • Thermal Decarboxylation : Accelerated at >40°C, forming 2-decarboxy derivatives .

  • pH-Dependent Degradation : Stable at pH 3–5; rapid degradation above pH 7 via hydrolysis of acyl groups .

Biological Implications

  • Cytoprotection : Oxidized this compound derivatives (0.1–10 μg/mL) elevate glutathione levels in H9c2 cardiomyoblasts and protect against H₂O₂-induced apoptosis .

  • Non-Cytotoxic : No cytotoxicity observed at ≤100 μg/mL .

Propriétés

Numéro CAS

114847-18-6

Formule moléculaire

C40H42N2O22

Poids moléculaire

902.8 g/mol

Nom IUPAC

(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate

InChI

InChI=1S/C40H42N2O22/c1-59-24-10-15(2-4-22(24)44)3-5-27(46)62-33-31(50)30(49)32(38(57)58)63-40(33)64-34-29(48)28(47)26(14-43)61-39(34)60-25-12-17-11-21(37(55)56)42(20(17)13-23(25)45)7-6-16-8-18(35(51)52)41-19(9-16)36(53)54/h2-8,10,12-13,19,21,26,28-34,39-40,43,47-50H,9,11,14H2,1H3,(H6,44,45,46,51,52,53,54,55,56,57,58)/t19-,21-,26+,28+,29-,30-,31-,32-,33+,34+,39+,40-/m0/s1

Clé InChI

MPMOZJNSLITZSA-VSOFAJKKSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(C=C5C(=C4)CC([N+]5=CC=C6CC(NC(=C6)C(=O)O)C(=O)O)C(=O)[O-])O)CO)O)O)C(=O)O)O)O)O

SMILES isomérique

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(C=C5C(=C4)C[C@H]([N+]5=C/C=C/6\C[C@H](NC(=C6)C(=O)O)C(=O)O)C(=O)[O-])O)CO)O)O)C(=O)O)O)O)O

SMILES canonique

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(C=C5C(=C4)CC([N+]5=CC=C6CC(NC(=C6)C(=O)O)C(=O)O)C(=O)[O-])O)CO)O)O)C(=O)O)O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.